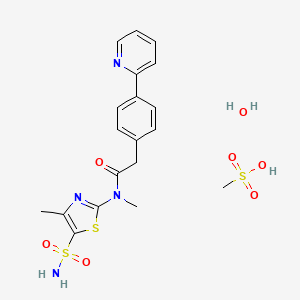

Pritelivir mesylate hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pritelivir mesylate hydrate is a direct-acting antiviral compound that is currently under development for the treatment of herpes simplex virus infections, particularly in immunocompromised patients. It is known for its novel mechanism of action, which involves the inhibition of the viral helicase-primase complex, making it distinct from traditional nucleoside analogues .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of pritelivir mesylate hydrate involves multiple steps, starting from the preparation of the core thiazolylamide structureThe final step involves the mesylation and hydration to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale manufacturing. This involves the use of good manufacturing practice (GMP) environments to ensure the quality and consistency of the product. The process includes the optimization of particle size distribution, flowability properties, and surface area to achieve the desired physical and chemical characteristics .

化学反应分析

Types of Reactions: Pritelivir mesylate hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and thiazole moieties. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong nucleophiles or electrophiles, depending on the desired substitution. Typical conditions involve controlled temperatures and the use of solvents that facilitate the reaction without causing degradation of the compound .

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different pharmacological properties and are often explored for their potential therapeutic applications .

科学研究应用

Clinical Development

Pritelivir is currently under various stages of clinical development for multiple HSV-related conditions:

- Genital Herpes Type 2 Infection : Pritelivir is in Phase III trials for treating genital herpes type 2 infections. The likelihood of approval based on historical data indicates a favorable transition success rate .

- Herpes Labialis : It is also being investigated for the treatment of cold sores caused by HSV .

- Acyclovir-Resistant Infections : A significant application is in treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients. Clinical trials have shown a high cure rate (93.3%) in patients with limited treatment options due to resistance or intolerance to other antiviral agents .

Comparative Efficacy Studies

A notable study compared Pritelivir with valacyclovir in patients with recurrent genital herpes. The findings indicated that Pritelivir significantly reduced the percentage of genital swabs with HSV detected compared to valacyclovir (2.4% vs. 5.3%) over a 28-day period .

Formulation and Stability

The formulation of Pritelivir mesylate hydrate has been optimized for various routes of administration:

- Oral Tablets : Designed for systemic treatment.

- Topical Ointments : For localized treatment of labial herpes.

- Vaginal Routes : To address specific infection sites .

Solubility and Stability Data

The solubility profile of this compound compared to its free base has been extensively studied to enhance bioavailability:

| Excipient | Saturated Solubility (mg/ml) |

|---|---|

| Pritelivir Free Base | Pritelivir Mesylate Salt |

| Ethanol | 0.3 |

| PEG 400 | 78.7 |

| Glycerin | 0.5 |

The mesylate salt form exhibited enhanced compatibility with various excipients, which is critical for developing effective formulations .

Case Studies and Research Findings

- Clinical Trials : The PRIOH-1 trial evaluated the efficacy and safety of Pritelivir tablets in immunocompromised adults with acyclovir-resistant HSV infections. Results highlighted its potential as a viable alternative to existing treatments .

- Polymorphism Studies : Research into different solid forms of Pritelivir revealed several hydrates, including hemihydrate and monohydrate forms, which were selected based on their stability and dissolution profiles for further development .

- Pharmacokinetics : A study assessing pharmacokinetics indicated that a therapeutic dose of 100 mg once daily demonstrated favorable safety and tolerability profiles in healthy subjects, supporting its continued development .

作用机制

Pritelivir mesylate hydrate exerts its antiviral effects by inhibiting the viral helicase-primase complex, which is essential for the replication of herpes simplex virus. By targeting this complex, this compound prevents the unwinding and priming of viral DNA, thereby inhibiting viral replication .

The molecular targets of this compound include the helicase and primase enzymes, which are crucial for the synthesis of viral DNA. The inhibition of these enzymes disrupts the viral replication cycle and reduces the viral load in infected cells .

相似化合物的比较

- Amenamevir

- BILS-179 BS

- Foscarnet

- Docosanol

Comparison: Pritelivir mesylate hydrate is unique in its mechanism of action compared to other antiviral agents. While traditional nucleoside analogues such as acyclovir and valacyclovir target the viral DNA polymerase, this compound inhibits the helicase-primase complex, offering a novel approach to antiviral therapy .

Amenamevir and BILS-179 BS are also helicase-primase inhibitors, but they differ in their chemical structures and pharmacological profiles. Foscarnet and docosanol, on the other hand, have different mechanisms of action and are used in specific clinical scenarios where nucleoside analogues are ineffective .

This compound’s unique mechanism of action and its efficacy against drug-resistant strains of herpes simplex virus make it a promising candidate for the treatment of infections that are resistant to conventional therapies .

生物活性

Pritelivir mesylate hydrate, also known as BAY 57-1293, is a novel antiviral agent specifically targeting herpes simplex viruses (HSV-1 and HSV-2). Its mechanism of action involves the inhibition of the viral helicase-primase complex, which is crucial for viral DNA replication. This article provides a comprehensive overview of the biological activity of this compound, including its efficacy, pharmacokinetics, and clinical applications.

- Chemical Formula : C19H24N4O7S3

- Molecular Weight : 516.61 g/mol

- CAS Number : 1428321-10-1

Pritelivir acts by targeting the helicase-primase complex of HSV, specifically binding to the UL5 and UL52 proteins. This interaction stabilizes the complex and inhibits its function, thereby preventing viral replication. Studies have shown that pritelivir allows initial infection but significantly reduces subsequent gene expression and viral replication, as evidenced by the absence of DNA-containing capsids in infected cells .

Efficacy Against Herpes Simplex Virus

Pritelivir has demonstrated potent antiviral activity against both HSV-1 and HSV-2:

- In Vitro Activity : The compound exhibits an IC50 value of 0.02 μM against both HSV types, indicating high potency .

- In Vivo Efficacy : In animal models, pritelivir has shown significant survival benefits. For instance, female BALB/c mice treated with doses ranging from 0.03 to 45 mg/kg exhibited survival rates between 53% to 100% compared to control groups .

Comparative Efficacy in Clinical Trials

Pritelivir has been compared with existing treatments such as acyclovir:

- In a phase II trial, pritelivir administered at 400 mg weekly was found to be nearly as effective as a daily dose of 75 mg, demonstrating a long half-life (approximately 80 hours) .

- Direct comparisons with valacyclovir (500 mg daily) showed pritelivir's superiority across various efficacy parameters .

Pharmacokinetics

The pharmacokinetic profile of pritelivir is characterized by:

- Half-Life : Approximately 80 hours, allowing for less frequent dosing regimens.

- Bioavailability : Pritelivir is classified as a BCS class II drug, indicating issues with solubility that have been addressed through various formulations .

Formulation and Stability

This compound has been developed in several solid forms to optimize its pharmaceutical properties:

Solubility Studies

Comparative solubility studies indicate that the mesylate salt form significantly enhances solubility compared to the free base:

| Excipient | Saturated Solubility (mg/ml) |

|---|---|

| Pritelivir Free Base | Pritelivir Mesylate Salt |

| Water | BLOQ |

| pH 3.5 Buffer | 0.1 |

| pH 4.5 Buffer | 0.1 |

| pH 7.0 Buffer | 0.1 |

BLOQ indicates values below the limit of detection .

Stability Studies

The stability of different forms has been assessed under accelerated conditions, with the mesylate monohydrate being selected for further development due to its favorable dissolution profile and stability characteristics .

Case Studies and Clinical Applications

A notable case series derived from a phase II study highlighted pritelivir's effectiveness in treating acyclovir-resistant HSV infections in immunocompromised patients. The results indicated significant reductions in viral shedding and clinical lesions when treated with pritelivir compared to standard therapies .

属性

CAS 编号 |

1428321-10-1 |

|---|---|

分子式 |

C19H24N4O7S3 |

分子量 |

516.6 g/mol |

IUPAC 名称 |

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide;hydrate |

InChI |

InChI=1S/C18H18N4O3S2.CH4O3S.H2O/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4;/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4);1H2 |

InChI 键 |

QPIDAZSAUYNBAC-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。